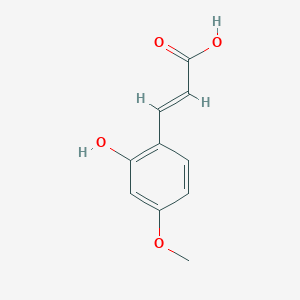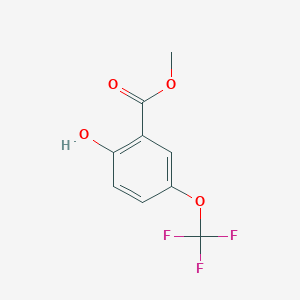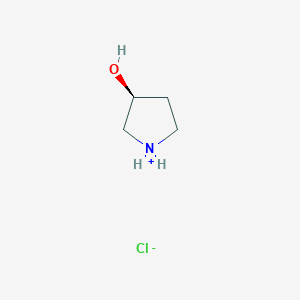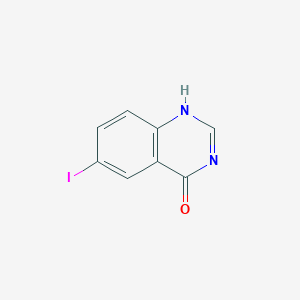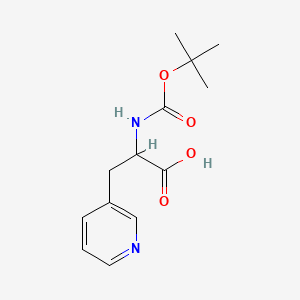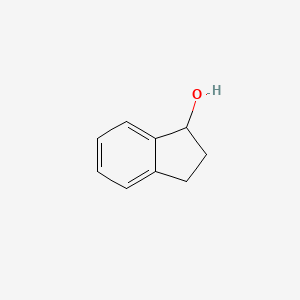
1-Indanol
概要
説明
1-Indanol, also known as Indan-1-ol, is a member of indanes, an aromatic alcohol and a secondary alcohol . It has a role as a xenobiotic and derives from a hydride of an indane . It is a relatively simple and rigid aromatic alcohol composed of a phenyl ring fused with a 5-membered aliphatic ring .
Synthesis Analysis
This compound has been synthesized through various methods. One such method involves the selective synthesis of this compound by 1-indanone liquid-phase hydrogenation over metal-based catalysts . Another method involves the transfer dehydrogenation of this compound over a heterogeneous palladium catalyst using cyclohexene as a hydrogen acceptor .Molecular Structure Analysis
The molecular formula of this compound is C9H10O . Its average mass is 134.175 Da and its mono-isotopic mass is 134.073166 Da . The IUPAC name for this compound is 2,3-dihydro-1H-inden-1-ol . High-resolution UV spectroscopy of this compound has been reported, with spectra of the S1 ← S0 electronic transition recorded in a jet-cooled, pulsed molecular beam .Chemical Reactions Analysis
This compound has been studied in various chemical reactions. For instance, rotationally resolved laser-induced fluorescence (LIF) and vibrationally resolved resonance-enhanced multiphoton ionization (REMPI) spectroscopy of this compound have been reported . In another study, the reactions of reduction and oxidation were found to be competing reactions during the transformation of indan-1-ol and indan-1-one in carrot callus cultures .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a molecular weight of 134.18 g/mol . It has a melting point of 50°C to 54°C and a boiling point of 260°C . It is soluble in water (10g/L at 20°C), ethanol, benzene, and chloroform, and slightly soluble in petroleum ether .科学的研究の応用
Nanohybrid Biocatalyst Applications : A study by Galvão et al. (2018) developed a nanohybrid material for the kinetic resolution of secondary alcohols, including 1-indanol. Chiral indanol is used as a precursor intermediate for synthesizing enantiomeric drugs such as Indatraline and Indinavir. The study found that immobilized lipase on magnetic support proved to be a robust biocatalyst in this process.
Oxidative Kinetic Resolution : Nishibayashi et al. (2003) conducted research on the oxidative kinetic resolution of racemic alcohols using chiral ferrocenyloxazolinylphosphine-ruthenium complexes. They found that when this compound is employed as a racemic alcohol, the oxidation proceeds effectively, yielding optically active this compound with high enantioselectivity (Nishibayashi et al., 2003).
Synthesis of 1-Indanones with Biological Activity : A comprehensive review by Turek et al. (2017) covered methods for preparing 1-indanones, which have significant biological activities, including antiviral, anti-inflammatory, and anticancer properties. These compounds can also be used in the treatment of neurodegenerative diseases (Turek et al., 2017).
Chirality-Dependent Aggregation Behavior : Altnöder et al. (2013) studied the aggregation behavior of racemic and enantiopure this compound. Their research provided evidence for chirality-sensitive aggregation and the importance of London dispersion forces in understanding these aggregations (Altnöder et al., 2013).
Palladium Dichloride Reaction with Secondary Benzylic Alcohols : Bouquillon et al. (2000) investigated the reaction of this compound with palladium dichloride, demonstrating distinct pathways depending on the catalysts used. This study highlights the importance of the electronic properties of the catalysts in these reactions (Bouquillon et al., 2000).
Synthesis of Vicinal cis-Aminoindanols : Research by Cho and Choi (2002) focused on synthesizing optically active vicinal cis-aminoindanols, which are crucial for creating HIV-1 protease inhibitors and chiral ligands for asymmetric transformations (Cho & Choi, 2002).
Benzylic Monooxygenation Catalysis : Wackett et al. (1988) explored the oxidation of indan to this compound using toluene dioxygenase from Pseudomonas putida. Their findings highlight the enzyme's role in the monooxygen insertion process (Wackett et al., 1988).
Antifungal Activity of Chloroindanol Derivatives : Pinedo-Rivilla et al. (2020) prepared enantiomerically pure chloroindanol derivatives using biocatalytic methods. These compounds exhibited antifungal activity against Botrytis cinerea, suggesting their potential use in pharmacology (Pinedo-Rivilla et al., 2020).
Safety and Hazards
1-Indanol is considered hazardous. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
1-Indanol, also known as Indan-1-ol , is a chiral molecule that has been used in various fields including medicine and agriculture . It’s important to note that the targets can vary depending on the specific derivative of this compound being used and the biological system in which it is applied.
Mode of Action
It’s known that this compound and its derivatives have been widely used due to their potent biological activities . These activities suggest that this compound may interact with various biological targets, leading to changes in cellular functions. The exact nature of these interactions would depend on the specific derivative of this compound and the biological context.
Biochemical Pathways
They have been found to have antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties This suggests that this compound may interact with and affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological activities For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens Its anti-inflammatory and analgesic activities suggest that it may modulate signaling pathways involved in pain and inflammation
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be mobile in the environment . This could potentially affect its distribution and bioavailability. , suggesting that it may have a favorable safety profile.
特性
IUPAC Name |
2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871162 | |
| Record name | (+/-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indan-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6351-10-6, 36643-74-0 | |
| Record name | 1-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-INDANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-INDANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

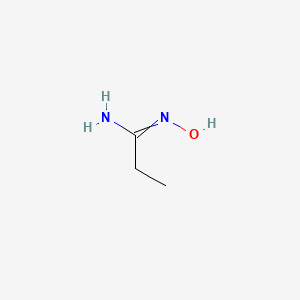

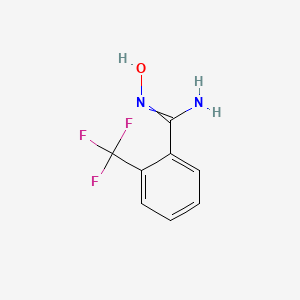


![2-[(3R)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721558.png)
